(6-methoxy-2-naphthyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone
Overview
Description
(6-methoxy-2-naphthyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone is a useful research compound. Its molecular formula is C27H31NO5 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.22022309 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications of Redox Mediators in Organic Pollutants Treatment
A review highlights the potential of enzymes in the presence of redox mediators for the degradation/transformation of various organic pollutants in wastewater. Redox mediators like 1-hydroxybenzotriazole and violuric acid enhance the substrate range and efficiency of enzymes such as laccases and peroxidases in treating recalcitrant compounds, suggesting their importance in future environmental remediation efforts (Husain & Husain, 2007).
Environmental Impact of Organic UV Filters
A study discusses the environmental effects of organic UV filters, including benzophenone derivatives found in sunscreen products. These compounds have been detected in various water sources worldwide and may contribute to coral reef bleaching. This underscores the environmental considerations of using and disposing of products containing such organic UV filters (Schneider & Lim, 2019).
Naphthoquinones: Biological Properties and Synthetic Applications
Naphthoquinones, including lawsone and its derivatives, exhibit promising potential for treating diseases due to their antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. The review outlines the chemistry, synthesis, and pharmacological properties of lawsone and its amine derivatives, highlighting their significance in both natural and synthetic medicinal chemistry (López et al., 2014).
Methanotrophs: Utilizing Methane as a Resource
Methanotrophs, bacteria that use methane as their sole carbon source, have diverse biotechnological applications, including the production of single-cell protein, biopolymers, and biofuels. This review emphasizes the potential of methanotrophs in generating value-added products while mitigating greenhouse gas emissions, presenting a sustainable approach to utilizing methane (Strong et al., 2015).
Properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO5/c1-30-23-11-9-18-14-20(8-7-19(18)15-23)25(29)21-6-5-13-28(16-21)17-22-10-12-24(31-2)27(33-4)26(22)32-3/h7-12,14-15,21H,5-6,13,16-17H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRPDNSNTAKYPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3CCCN(C3)CC4=C(C(=C(C=C4)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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